molecular formula C19H13NS B11840541 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline CAS No. 133610-12-5

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline

Cat. No.: B11840541
CAS No.: 133610-12-5
M. Wt: 287.4 g/mol
InChI Key: BSCKHKVUCAFICJ-VAWYXSNFSA-N
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Description

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline is a heterocyclic compound that combines the structural features of benzothiophene and quinoline These two moieties are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline typically involves the coupling of benzothiophene and quinoline derivatives. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like N,N-dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Heck reaction or similar coupling reactions to ensure high yield and purity. This would include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiophene and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce fully hydrogenated quinoline and benzothiophene rings.

Scientific Research Applications

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its heterocyclic structure. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: Known for its use in pharmaceuticals like Raloxifene.

    Quinoline: Used in antimalarial drugs like chloroquine.

    Thiophene: Found in various drugs and materials.

Properties

CAS No.

133610-12-5

Molecular Formula

C19H13NS

Molecular Weight

287.4 g/mol

IUPAC Name

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline

InChI

InChI=1S/C19H13NS/c1-3-7-18-14(5-1)9-10-16(20-18)11-12-17-13-15-6-2-4-8-19(15)21-17/h1-13H/b12-11+

InChI Key

BSCKHKVUCAFICJ-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC4=CC=CC=C4S3

Origin of Product

United States

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